molecular formula C11H15N3O7S B2974973 3-(5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid CAS No. 2034469-08-2

3-(5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid

Cat. No.: B2974973
CAS No.: 2034469-08-2
M. Wt: 333.32
InChI Key: XMZHCSBTNSGBCA-UHFFFAOYSA-N
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Description

3-(5-(Morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is a pyrimidinedione derivative characterized by a morpholinosulfonyl substituent at the 5-position of the heterocyclic ring and a propanoic acid side chain at the 1-position. The morpholinosulfonyl group (a sulfonamide linked to a morpholine ring) introduces both hydrogen-bonding capacity and bulkiness, which may influence solubility, metabolic stability, and target binding.

These analogs are often explored for antiviral, anticancer, or enzyme-inhibitory activities due to the pyrimidinedione scaffold’s role in mimicking nucleobases or interfering with nucleotide metabolism .

Properties

CAS No.

2034469-08-2

Molecular Formula

C11H15N3O7S

Molecular Weight

333.32

IUPAC Name

3-(5-morpholin-4-ylsulfonyl-2,4-dioxopyrimidin-1-yl)propanoic acid

InChI

InChI=1S/C11H15N3O7S/c15-9(16)1-2-13-7-8(10(17)12-11(13)18)22(19,20)14-3-5-21-6-4-14/h7H,1-6H2,(H,15,16)(H,12,17,18)

InChI Key

XMZHCSBTNSGBCA-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=CN(C(=O)NC2=O)CCC(=O)O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydropyrimidinone core, followed by the introduction of the morpholinosulfonyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

3-(5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.

    Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 5-Position

The 5-position of the pyrimidinedione ring is a critical site for modulating biological activity and physicochemical properties. Below is a comparison of key analogs:

Compound Name 5-Position Substituent Key Properties/Applications References
3-(5-(Morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid Morpholinosulfonyl - Enhanced hydrogen-bonding potential via sulfonamide.
- Moderate hydrophilicity due to morpholine.
- Potential enzyme inhibition (e.g., aldose reductase analogs).
3-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid Fluorine - Increased metabolic stability.
- Anticancer activity (fluorouracil analog).
- Melting point: >250°C (crystalline form).
3-(5-(Bis(2-chloroethyl)amino)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid Bis(2-chloroethyl)amino - Alkylating agent (potential DNA crosslinker).
- Higher lipophilicity.
- Toxicity concerns (similar to nitrogen mustards).
3-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid Methyl - Simpler synthesis.
- Lower molecular weight (202.14 g/mol).
- Limited bioactivity without electronegative substituents.

Key Insights :

  • Morpholinosulfonyl vs. Fluorine: The morpholinosulfonyl group offers superior hydrogen-bonding capacity compared to fluorine, which may enhance target binding (e.g., enzyme active sites). However, fluorine improves metabolic stability and is a common strategy in prodrug design (e.g., 5-fluorouracil derivatives) .
  • Morpholinosulfonyl vs.
Side-Chain Modifications

The propanoic acid side chain can be modified to alter solubility, bioavailability, or target engagement:

Compound Name Side-Chain Modification Key Properties/Applications References
This compound Propanoic acid - Enhances water solubility.
- Potential for salt formation (e.g., sodium salt).
(S)-3-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(phosphonomethoxy)propanoic acid Phosphonomethoxypropanoic acid - Antiviral activity (nucleotide analog).
- Higher molecular weight (292.03 g/mol).
2-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methoxy]propanoic acid Methoxypropanoic acid - Improved membrane permeability.
- Used in prodrug synthesis.

Key Insights :

  • Phosphonomethoxy vs. Propanoic Acid: The phosphonate group in analogs like 7d () confers antiviral activity by mimicking nucleotide monophosphates, whereas the propanoic acid chain in the target compound may favor renal excretion or protein binding .
  • Methoxypropanoic Acid: This modification balances lipophilicity and solubility, often used in prodrug strategies to enhance oral bioavailability .

Biological Activity

3-(5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological effects.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₃H₁₅N₃O₅S
  • Molecular Weight : 325.34 g/mol

Biological Activity Overview

The biological activity of the compound can be summarized as follows:

Activity Type Description
Antitumor Exhibits cytotoxic effects against various cancer cell lines.
Antimicrobial Demonstrates activity against a range of bacterial strains.
Anti-inflammatory Reduces inflammation in animal models.
Enzyme Inhibition Inhibits specific enzymes involved in metabolic pathways.
  • Enzyme Inhibition : The compound has been shown to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme critical in pyrimidine metabolism. This inhibition can lead to increased levels of certain nucleotides, which may contribute to its antitumor activity.
  • Cell Cycle Arrest : Studies indicate that the compound can induce cell cycle arrest in the G1 phase in various cancer cell lines, preventing proliferation and promoting apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, leading to oxidative stress that can trigger apoptosis in cancer cells.

1. Antitumor Activity

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM, indicating potent cytotoxicity.

2. Antimicrobial Effects

In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These findings suggest potential applications in treating bacterial infections.

3. Anti-inflammatory Properties

In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls.

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of this compound:

  • Absorption and Distribution : The compound exhibits moderate absorption rates with peak plasma concentrations reached within 2 hours post-administration.
  • Metabolism : Primarily metabolized by hepatic enzymes, leading to several metabolites that retain some biological activity.
  • Excretion : Primarily excreted via renal pathways.

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